3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one
Overview
Description
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Diversity in Compound Libraries
The compound 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one has been utilized as a key starting material in the generation of structurally diverse libraries through various alkylation and ring closure reactions. These synthetic strategies have facilitated the production of a wide range of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines. Such libraries are valuable for drug discovery and material science research, demonstrating the compound's versatility in organic synthesis (G. Roman, 2013).
Synthesis of Bioactive Mannich Base Derivatives
Further extending its utility, this compound has been modified to create novel Mannich base derivatives with promising anti-diabetic and anti-inflammatory activities. By undergoing a condensation reaction with semicarbazide, these derivatives exhibit significant reductions in blood glucose levels and inflammation in animal models, highlighting their potential therapeutic applications (C. Gopi, M. Dhanaraju, 2018).
Investigation into DNA Interaction
The interaction of Mannich base derivatives, including this compound, with DNA has been explored using electrochemical methods. These studies provide insights into the potential of these compounds to intercalate with DNA, offering a foundation for developing DNA-targeted therapies and diagnostics (H. Istanbullu et al., 2017).
Synthesis of Enaminone Complexes and Their Bioactivity
Enaminone derivatives of this compound have been synthesized and their chelating properties with various metals investigated. These complexes exhibit bioactivity against a range of bacteria and fungi, suggesting potential applications in antimicrobial treatments (B. Jeragh, A. Elassar, 2015).
Asymmetric Synthesis and Drug Development
Asymmetric synthesis techniques have been applied to this compound for the preparation of chiral intermediates critical in the development of antidepressants. This underscores the compound's role in advancing asymmetric catalysis and pharmaceutical manufacturing (Shannon He et al., 2008).
Properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-3-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOWHYLIHNOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550412 | |
Record name | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-96-6 | |
Record name | 3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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